1,3-Butanediol-1,3-dioctanoate

Animal nutrition Energy metabolism Synthetic dietary energy

1,3-Butanediol-1,3-dioctanoate (BDDO; synonym Butylene Glycol Dicaprylate) is a synthetic, saturated diol diester formed by esterification of 1,3-butanediol with two molecules of octanoic (caprylic) acid. With a molecular formula of C20H38O4 and a molecular weight of 342.5 g/mol, the compound is a colorless, low-viscosity oily liquid (density 0.935 g/cm³; boiling point 171–175 °C at 0.3 Torr).

Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
CAS No. 4554-00-1
Cat. No. B1208859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Butanediol-1,3-dioctanoate
CAS4554-00-1
Synonyms1,3-butanediol-1,3-dioctanoate
Molecular FormulaC20H38O4
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCC
InChIInChI=1S/C20H38O4/c1-4-6-8-10-12-14-19(21)23-17-16-18(3)24-20(22)15-13-11-9-7-5-2/h18H,4-17H2,1-3H3
InChIKeyLFESLSYSZQYEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Butanediol-1,3-dioctanoate (CAS 4554-00-1) – Chemical Identity, Class, and Procurement-Relevant Baseline


1,3-Butanediol-1,3-dioctanoate (BDDO; synonym Butylene Glycol Dicaprylate) is a synthetic, saturated diol diester formed by esterification of 1,3-butanediol with two molecules of octanoic (caprylic) acid [1]. With a molecular formula of C20H38O4 and a molecular weight of 342.5 g/mol, the compound is a colorless, low-viscosity oily liquid (density 0.935 g/cm³; boiling point 171–175 °C at 0.3 Torr) [2]. BDDO is functionally classified as a synthetic energy-source lipid in animal nutrition research, an emollient ester and pigment dispersant in personal-care formulations, and a plasticizer in flexible PVC applications [3]. Its diol backbone distinguishes it from glycerol-based triesters and other glycol diester analogs, imparting distinct metabolic, physicochemical, and formulation properties that directly affect scientific selection and industrial procurement decisions.

Why 1,3-Butanediol-1,3-dioctanoate Cannot Be Generically Substituted by In-Class Analogs


Superficially, 1,3-butanediol-1,3-dioctanoate appears interchangeable with other caprylate diesters such as propylene glycol dioctanoate, neopentyl glycol dioctanoate, or the mixed-chain Butylene Glycol Dicaprylate/Dicaprate. However, the diol backbone architecture, the positional specificity of ester linkages, and the defined single-species composition (versus mixed ester blends) drive quantifiable differences in metabolic fate, tissue partitioning of lipids, digestive hydrolysis kinetics, and physicochemical properties including boiling point, density, and polarity [1][2]. Substituting BDDO with a mixed diester or a different glycol backbone without verifying these specific performance parameters risks batch-to-batch variability, altered formulation sensory profiles, and divergent biological outcomes—particularly in applications where energy metabolism, lipid deposition, or pigment dispersion are critical endpoints [3]. The evidence below demonstrates where BDDO's differentiation is measurable and procurement-relevant.

Quantitative Differentiation Evidence for 1,3-Butanediol-1,3-dioctanoate vs. Closest Analogs


BDDO vs. Corn Oil: Equivalent Growth-Promoting Energy Source with 3-Fold Higher Liver Glycogen Accretion

In a direct head-to-head feeding study, 1,3-butanediol-1,3-dioctanoate (BDDO) was compared to corn oil as a dietary energy source in chicks recovering from Newcastle disease virus. Chicks fed 10% BDDO achieved body weight increments equal to or greater than those fed 10% corn oil under restricted feeding regimens. Critically, total liver glycogen content in BDDO-fed chicks was threefold that of corn oil controls, attributed to stimulation of insulin secretion [1]. Metabolizable energy required to produce 100 g body weight increment over a basal group confirmed BDDO's comparability as an energy source [1].

Animal nutrition Energy metabolism Synthetic dietary energy Newcastle disease recovery

BDDO vs. Corn Oil: Divergent Tissue Lipid Partitioning – Higher Liver, Lower Skin Triglycerides

In a separate direct comparison, BDDO and corn oil were fed at 10% in diets for chicks recovering from Newcastle disease. Liver triglyceride concentration was significantly higher (P≤0.01) in the BDDO group; conversely, skin triglycerides and total lipids were notably lower (P≤0.01) in the BDDO group compared to corn oil [1]. The data demonstrate that BDDO favors hepatic triglyceride synthesis while simultaneously suppressing lipid storage in the skin, attributed to divergent metabolic routing of the diol diester versus natural triglycerides [1].

Lipid metabolism Tissue lipid partitioning Skin lipid deposition Poultry science

BDDO vs. Glyceryl Tricaprylate (MCT): Positional Digestive Specificity and Metabolic Routing Governed by Diol Backbone

Enzymatic studies using purified pancreatic lipase demonstrated that diol dioctanoates—including 1,3-butanediol dioctanoate—exhibit maximum hydrolysis after 30 minutes of digestion, with the enzyme specifically releasing only fatty acids esterified to primary hydroxyl groups of the diol [1]. This positional specificity stands in contrast to glycerol-based triesters such as glyceryl tricaprylate (tricaprylin), where pancreatic lipase can act on both sn-1 and sn-3 positions, yielding a different profile of hydrolytic products and metabolic intermediates [1]. No remarkable difference in degree of hydrolysis was observed among diol esters bearing C14–C20 fatty acids during 30-min digestion, but the dioctanoate (C8) esters uniquely reached maximal hydrolysis within this interval [1].

Enzymatic hydrolysis Pancreatic lipase Diol lipids Digestibility

BDDO vs. Butylene Glycol Dicaprylate/Dicaprate: Defined Single-Species Composition vs. Mixed Ester Blend for Reproducibility

1,3-Butanediol-1,3-dioctanoate (CAS 4554-00-1) is a chemically defined, single-species diester with molecular formula C20H38O4 and molecular weight 342.5 g/mol, typically supplied at ≥95% purity [1]. In contrast, the commercially widespread Butylene Glycol Dicaprylate/Dicaprate (CAS 211107-84-5) is a mixed ester product derived from butylene glycol and a blend of caprylic (C8) and capric (C10) acids, resulting in variable chain-length composition batch-to-batch [2]. The single-species nature of BDDO eliminates compositional drift, simplifies analytical characterization (single HPLC/GC peak), and enables precise specification in applications where exact stoichiometry or metabolic accounting is required .

Chemical purity Compositional reproducibility Single-species diester Cosmetic formulation

BDDO vs. Propylene Glycol Dioctanoate: Physicochemical Property Differentiation for Formulation Design

BDDO (C20H38O4, MW 342.5) and propylene glycol dioctanoate (PGDO, C19H36O4, MW 328.5) differ in both backbone carbon count and molecular weight, yielding measurably distinct physical properties. BDDO exhibits a higher boiling point (420.3°C at 760 mmHg; 171–175°C at 0.3 Torr) compared to PGDO (397.7°C at 760 mmHg), a higher flash point (196.4°C vs. 184.3°C), and comparable density (0.935 vs. 0.939 g/cm³) [1]. The additional methylene group in the butanediol backbone (C4 vs. C3) increases BDDO's calculated XlogP to 6.8 versus an estimated ~6.0–6.3 for PGDO, translating to higher lipophilicity and potentially different skin penetration and emolliency profiles [2].

Physicochemical properties Boiling point Flash point Density Solvent selection

Highest-Value Research and Industrial Application Scenarios for 1,3-Butanediol-1,3-dioctanoate Based on Differentiation Evidence


Synthetic Energy-Source Lipid in Experimental Animal Nutrition Requiring Defined Metabolic Routing

For animal nutrition studies—particularly poultry recovery models—BDDO offers a defined, single-species synthetic energy source that matches corn oil in caloric efficiency while driving 3-fold greater hepatic glycogen accretion and a divergent tissue lipid partitioning profile (higher liver triglycerides, lower skin triglycerides) [1][2]. This makes BDDO the preferred choice when experimental protocols require precise control over dietary energy composition and predictable tissue-specific metabolic outcomes that natural oils or MCTs cannot replicate.

Reference Standard for Diol Diester Enzymatic Hydrolysis Studies and Controlled Digestibility Research

BDDO's well-characterized positional hydrolysis specificity—cleavage exclusively at primary hydroxyl esters by pancreatic lipase, reaching maximum hydrolysis at 30 minutes—positions it as an ideal reference substrate for lipase activity assays, in vitro digestion models, and structure-digestibility relationship studies [1]. Unlike mixed-chain or triglyceride substrates, BDDO yields a defined, reproducible hydrolysis profile that supports quantitative enzyme kinetic analysis.

High-Reproducibility Emollient Ester for Cosmetic and Personal-Care Formulations Requiring Batch-to-Batch Consistency

In cosmetic formulations where sensory profile and dispersant performance must remain lot-to-lot consistent, BDDO's single-species composition (C20H38O4, ≥95% purity) eliminates the compositional variability inherent in mixed C8/C10 diester products (Butylene Glycol Dicaprylate/Dicaprate) [1]. Its high polarity, low viscosity, and ability to replace low-molecular-weight silicone oils in skin feel make it suitable for suncare, color cosmetics, and sensitive-skin formulations requiring documented compositional control for regulatory submissions [2].

Thermally Stable Plasticizer for Flexible PVC and Polymer Applications

BDDO's higher boiling point (420.3°C at 760 mmHg; 171–175°C at 0.3 Torr) and flash point (196.4°C) compared to propylene glycol dioctanoate (397.7°C; 184.3°C) provide a wider thermal processing window for flexible PVC compounding and other polymer plasticizer applications where elevated processing temperatures are required [1][2]. As a defined single-species plasticizer, it also facilitates lot-to-lot mechanical property reproducibility in finished polymer goods.

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